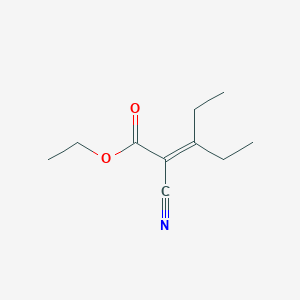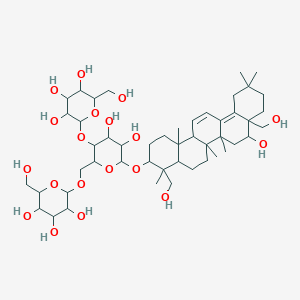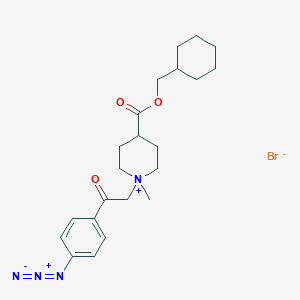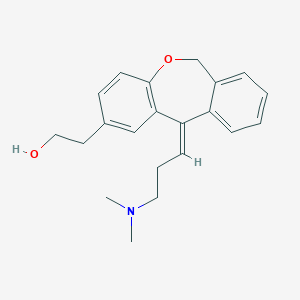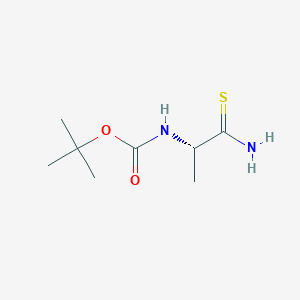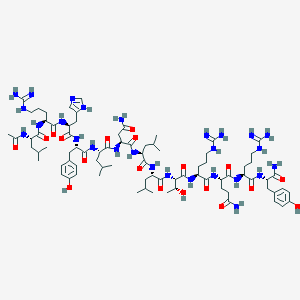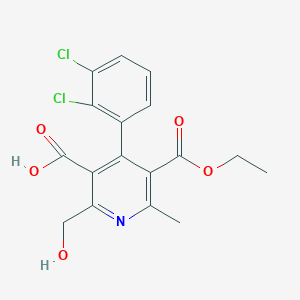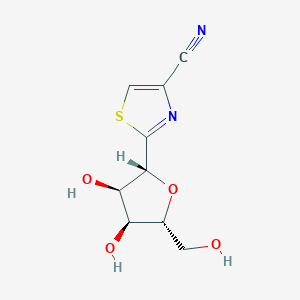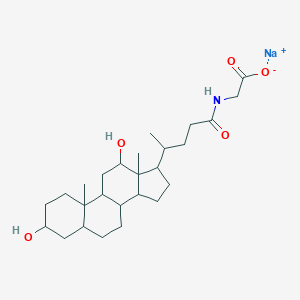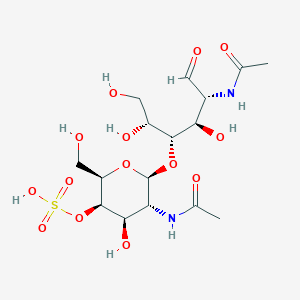
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose, commonly known as GalNAc4S-6ST inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease research.
Mechanism Of Action
GalNAc4S-6ST inhibitor works by inhibiting the activity of the enzyme GalNAc4S-6ST, which is responsible for the sulfation of GAGs. The inhibition of this enzyme leads to a decrease in the biosynthesis of sulfated GAGs, which can affect cellular processes such as cell signaling and adhesion.
Biochemical And Physiological Effects
The biochemical and physiological effects of GalNAc4S-6ST inhibitor are yet to be fully understood. However, studies have shown that it can affect cellular processes such as cell signaling, adhesion, and tissue repair. It has also been suggested that the inhibition of GalNAc4S-6ST can have potential therapeutic applications in diseases such as cancer, inflammation, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using GalNAc4S-6ST inhibitor in lab experiments is its specificity towards the inhibition of GalNAc4S-6ST enzyme. This specificity allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. However, the complex synthesis method and the high cost of the compound can limit its use in lab experiments.
Future Directions
There are several future directions for the use of GalNAc4S-6ST inhibitor in scientific research. One of the significant areas of research is the study of the role of sulfated GAGs in cancer development and progression. It has been suggested that the inhibition of GalNAc4S-6ST can lead to the suppression of tumor growth and metastasis. Another area of research is the study of the role of sulfated GAGs in inflammation and tissue repair. The use of GalNAc4S-6ST inhibitor can help in understanding the role of sulfated GAGs in these processes.
Conclusion:
In conclusion, GalNAc4S-6ST inhibitor is a chemical compound with significant potential in scientific research. Its specificity towards the inhibition of the GalNAc4S-6ST enzyme allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. Although the complex synthesis method and the high cost of the compound can limit its use in lab experiments, the future directions for its use in research are promising.
Synthesis Methods
The synthesis of GalNAc4S-6ST inhibitor involves several steps, including the protection of the hydroxyl groups, the formation of the sulfated galactopyranosyl ring, and the deprotection of the hydroxyl groups. The final product is obtained through the deacetylation and deprotection of the acetyl groups. The process is complex and requires high expertise in organic chemistry.
Scientific Research Applications
GalNAc4S-6ST inhibitor has significant potential in scientific research, particularly in the field of glycobiology. It is used to inhibit the activity of the enzyme GalNAc4S-6ST, which plays a crucial role in the biosynthesis of sulfated glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and play a vital role in cell signaling, cell adhesion, and tissue repair. The inhibition of GalNAc4S-6ST can help in the study of the role of sulfated GAGs in disease development and progression.
properties
CAS RN |
143502-17-4 |
|---|---|
Product Name |
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose |
Molecular Formula |
C16H28N2O14S |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H28N2O14S/c1-6(22)17-8(3-19)12(25)14(9(24)4-20)31-16-11(18-7(2)23)13(26)15(10(5-21)30-16)32-33(27,28)29/h3,8-16,20-21,24-26H,4-5H2,1-2H3,(H,17,22)(H,18,23)(H,27,28,29)/t8-,9+,10+,11+,12+,13+,14+,15-,16-/m0/s1 |
InChI Key |
VUIPMKPVLKMGIH-HGSIGRAESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
synonyms |
2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose SO4-4-GalNAc-1-4-GlcNAc SO4-4-GalNAcbeta1,4GlcNAcbeta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



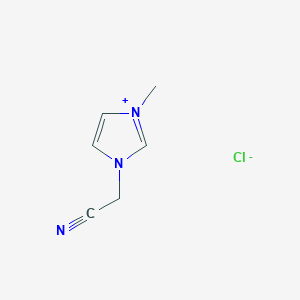
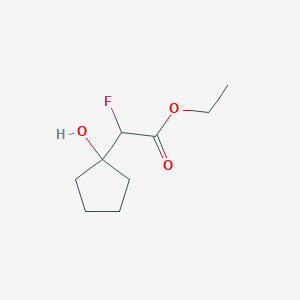
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
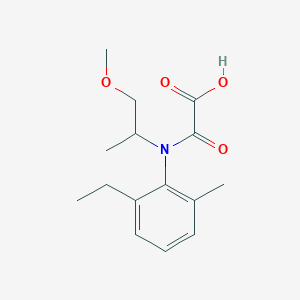
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
